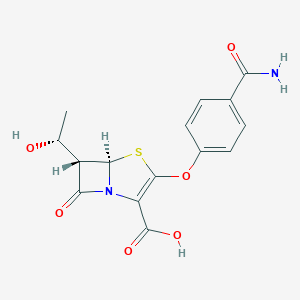

3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La kallidine est une kinine bioactive formée en réponse à une blessure à partir de précurseurs de kinino gène par l'action des kallicréines. Il s'agit d'un décapeptide de séquence H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH. La kallidine peut être convertie en bradykinine par l'enzyme aminopeptidase et peut également être un substrat pour la carboxypeptidase M et N .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La kallidine est synthétisée par clivage protéolytique du kinino gène par la kallicréine tissulaire. Les conditions réactionnelles impliquent généralement l'utilisation d'enzymes spécifiques qui facilitent le processus de clivage. La synthèse peut être effectuée in vitro en utilisant des enzymes purifiées et des conditions contrôlées pour assurer la formation précise du décapeptide .

Méthodes de production industrielle : Dans les environnements industriels, la kallidine est produite en utilisant la technologie de l'ADN recombinant. Cela implique l'expression de la kallicréine dans des cultures cellulaires bactériennes ou mammifères, suivie de l'extraction et de la purification de l'enzyme. L'enzyme est ensuite utilisée pour cliver le kinino gène afin de produire de la kallidine. Le processus est optimisé pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La kallidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La kallidine peut être oxydée par des espèces réactives de l'oxygène, conduisant à la formation de divers produits oxydés.

Réduction : Des réactions de réduction peuvent se produire, bien qu'elles soient moins fréquentes pour la kallidine.

Substitution : La kallidine peut subir des réactions de substitution, en particulier au niveau des résidus d'acides aminés.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions contrôlées.

Réduction : Agents réducteurs tels que le dithiothréitol.

Substitution : Réactifs spécifiques qui ciblent les résidus d'acides aminés pour la substitution.

Principaux produits formés :

Oxydation : Produits de kallidine oxydés.

Réduction : Formes réduites de kallidine.

Substitution : Kallidine modifiée avec des résidus d'acides aminés substitués

4. Applications de la recherche scientifique

La kallidine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme un peptide modèle pour l'étude du clivage protéolytique et des interactions enzyme-substrat.

Biologie : Enquête sur son rôle dans l'inflammation, la régulation de la pression artérielle et la médiation de la douleur.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans des conditions telles que l'angio-œdème héréditaire, les maladies cardiovasculaires et les troubles inflammatoires.

Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant le système kallicréine-kinine .

5. Mécanisme d'action

La kallidine exerce ses effets en se liant aux récepteurs de la bradykinine, en particulier au récepteur B2 de la bradykinine et, dans une moindre mesure, au récepteur B1 de la bradykinine. Lors de la liaison, elle déclenche une cascade de voies de signalisation intracellulaires, notamment l'activation des protéines G, de la phospholipase C et la libération de calcium intracellulaire. Cela conduit à diverses réponses physiologiques telles que la vasodilatation, l'augmentation de la perméabilité vasculaire et la libération de médiateurs inflammatoires .

Composés Similaires :

Bradykinine : Un nonapeptide qui est structurellement similaire à la kallidine mais qui ne possède pas le résidu lysine supplémentaire à l'extrémité N-terminale.

Des-Arg9-bradykinine : Un métabolite de la bradykinine avec l'arginine C-terminale éliminée.

Des-Arg10-kallidine : Un métabolite de la kallidine avec l'arginine C-terminale éliminée.

Comparaison : La kallidine est unique en raison de la présence d'un résidu lysine supplémentaire à l'extrémité N-terminale par rapport à la bradykinine. Cette différence structurelle influence son affinité de liaison et sa spécificité pour les récepteurs de la bradykinine. La kallidine et ses métabolites jouent des rôles distincts dans les processus physiologiques et pathologiques, la kallidine étant plus puissante dans certaines réponses inflammatoires .

Applications De Recherche Scientifique

Kallidin has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying proteolytic cleavage and enzyme-substrate interactions.

Biology: Investigated for its role in inflammation, blood pressure regulation, and pain mediation.

Medicine: Explored for its potential therapeutic applications in conditions such as hereditary angioedema, cardiovascular diseases, and inflammatory disorders.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the kallikrein-kinin system .

Mécanisme D'action

Kallidin exerts its effects by binding to bradykinin receptors, specifically the bradykinin B2 receptor and, to a lesser extent, the bradykinin B1 receptor. Upon binding, it triggers a cascade of intracellular signaling pathways, including the activation of G-proteins, phospholipase C, and the release of intracellular calcium. This leads to various physiological responses such as vasodilation, increased vascular permeability, and the release of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Bradykinin: A nonapeptide that is structurally similar to kallidin but lacks the additional lysine residue at the N-terminal end.

Des-Arg9-bradykinin: A metabolite of bradykinin with the C-terminal arginine removed.

Des-Arg10-kallidin: A metabolite of kallidin with the C-terminal arginine removed.

Comparison: Kallidin is unique due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin. This structural difference influences its binding affinity and specificity for bradykinin receptors. Kallidin and its metabolites play distinct roles in physiological and pathological processes, with kallidin being more potent in certain inflammatory responses .

Propriétés

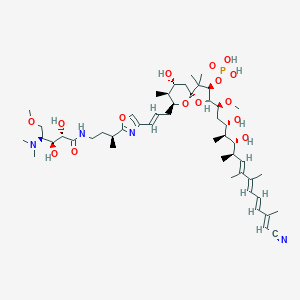

Numéro CAS |

105275-74-9 |

|---|---|

Formule moléculaire |

C15H14N2O6S |

Poids moléculaire |

350.3 g/mol |

Nom IUPAC |

(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1 |

Clé InChI |

MVTIDDWEBUVRRW-XIDCRBKBSA-N |

SMILES |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

SMILES isomérique |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

SMILES canonique |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

Synonymes |

3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate HRE 664 HRE-664 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)